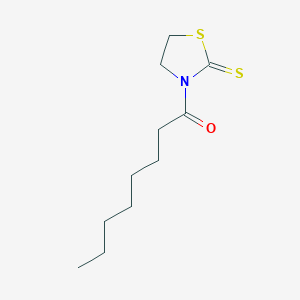

2-Thiazolidinethione, 3-(1-oxooctyl)-

Description

Overview of Chiral Thiazolidinethione Derivatives in Contemporary Organic Synthesis

Chiral thiazolidinethione derivatives are a prominent class of compounds that serve as versatile chiral auxiliaries in modern organic synthesis. Derived from readily available amino alcohols, their robust structure provides a reliable platform for inducing stereoselectivity in a wide array of chemical reactions. These auxiliaries are particularly valued for their high levels of asymmetric induction, straightforward preparation, and the ease with which they can be cleaved from the product molecule under mild conditions.

The thiazolidinethione scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, offers unique electronic and steric properties. The thiocarbonyl group plays a crucial role in influencing the conformation of attached acyl groups, which is fundamental to achieving high diastereoselectivity in reactions such as aldol (B89426) condensations, alkylations, and Michael additions. The inherent chirality of the auxiliary, often derived from natural amino acids like cysteine, is effectively transferred to the substrate during the course of the reaction. nanobioletters.com The development of various thiazolidinethione derivatives continues to be an active area of research, with applications extending to the synthesis of complex natural products and pharmaceutically active molecules. nih.govfrontiersin.orgbenthamscience.com

Significance of N-Acylated 2-Thiazolidinethione Scaffolds in Asymmetric Transformations

The attachment of an acyl group to the nitrogen atom of the 2-thiazolidinethione ring system, forming an N-acylated scaffold, is central to its function as a chiral auxiliary. This modification activates the α-carbon of the acyl group, making it amenable to enolization and subsequent reaction with electrophiles. The geometry of the resulting enolate is rigidly controlled by the chiral environment of the thiazolidinethione, leading to highly predictable and stereoselective bond formations.

N-acylated 2-thiazolidinethiones have proven to be particularly effective in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The enolates derived from these compounds react with aldehydes to produce β-hydroxy carbonyl compounds with excellent diastereoselectivity. nih.gov The stereochemical outcome can often be predicted based on the choice of Lewis acid and reaction conditions. Beyond aldol reactions, these scaffolds are instrumental in asymmetric alkylations, acylations, and conjugate additions, consistently delivering high levels of stereocontrol. The resulting products can be readily converted into a variety of useful chiral building blocks, such as carboxylic acids, esters, and amides, by selective cleavage of the auxiliary.

Rationale for Focused Academic Investigation of 2-Thiazolidinethione, 3-(1-oxooctyl)-

While broad research exists on N-acylated 2-thiazolidinethiones, specific academic investigation into 2-Thiazolidinethione, 3-(1-oxooctyl)- is driven by the need to understand the influence of the long-chain acyl group on the reactivity and selectivity of the chiral auxiliary. The octanoyl group, with its eight-carbon chain, introduces distinct steric and electronic properties compared to more commonly studied acetyl or propionyl derivatives.

Key research questions that motivate the study of this specific compound include:

Steric Effects: How does the bulky octanoyl chain influence the facial selectivity of enolate reactions?

Solubility and Physical Properties: What are the solubility characteristics conferred by the lipophilic octanoyl group, and how do these affect reaction kinetics and solvent choice?

Substrate Scope: Does the presence of the long alkyl chain enhance or diminish the auxiliary's effectiveness with particular classes of electrophiles?

Applications in Natural Product Synthesis: Could this derivative be a key intermediate in the synthesis of natural products containing long alkyl chains?

By systematically studying derivatives like 3-(1-oxooctyl)-2-thiazolidinethione, chemists can build a more comprehensive model of how N-acyl side chains modulate the performance of this important class of chiral auxiliaries.

Scope of Research and Methodological Approaches in its Study

The study of 2-Thiazolidinethione, 3-(1-oxooctyl)- typically encompasses its synthesis, characterization, and application in stereoselective reactions.

Synthesis: The compound is generally prepared via the acylation of 2-thiazolidinethione. This can be achieved by reacting 2-thiazolidinethione with octanoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. Another common method involves the use of octanoic anhydride.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| 2-Thiazolidinethione | Octanoyl chloride | Triethylamine | 2-Thiazolidinethione, 3-(1-oxooctyl)- |

| 2-Thiazolidinethione | Octanoic anhydride | DMAP (catalyst) | 2-Thiazolidinethione, 3-(1-oxooctyl)- |

Characterization: Once synthesized, the compound is rigorously purified, typically by column chromatography, and its structure is confirmed using a suite of analytical techniques.

| Analytical Method | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the precise connectivity and stereochemistry of the molecule. |

| Infrared (IR) Spectroscopy | To identify key functional groups, such as the thiocarbonyl (C=S) and the amide carbonyl (C=O). |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

| X-ray Crystallography | To determine the exact three-dimensional structure in the solid state, providing insight into the conformational biases that govern its stereodirecting ability. |

Structure

3D Structure

Properties

CAS No. |

108377-41-9 |

|---|---|

Molecular Formula |

C11H19NOS2 |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octan-1-one |

InChI |

InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-10(13)12-8-9-15-11(12)14/h2-9H2,1H3 |

InChI Key |

VCUPNWSUHSOTIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N1CCSC1=S |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Thiazolidinethione, 3 1 Oxooctyl

Strategies for Constructing the 2-Thiazolidinethione Core

The 2-thiazolidinethione scaffold is a fundamental heterocyclic structure, and its synthesis has been approached through various chemical pathways.

Historically, the most common and well-established method for constructing the 2-thiazolidinethione ring involves the reaction of β-amino alcohols with carbon disulfide. nih.govplos.org This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization to yield the desired five-membered ring. A typical procedure involves treating a 2-aminoethanol derivative with carbon disulfide in the presence of a base like potassium hydroxide. nih.govplos.org

Another established route is the cycloaddition of aziridines with carbon disulfide. organic-chemistry.org This method, often catalyzed by lanthanide amides under mild conditions, provides good yields and tolerates a range of functional groups. organic-chemistry.org

Table 1: Established Pathways to 2-Thiazolidinethione Core

| Starting Materials | Reagents | Key Features |

| β-Amino Alcohols | Carbon Disulfide, Base (e.g., KOH) | Well-established, proceeds via dithiocarbamate intermediate. nih.govplos.org |

| Aziridines | Carbon Disulfide, Lanthanide Amide Catalyst | Mild conditions, good functional group tolerance. organic-chemistry.org |

More recent research has focused on developing more efficient and versatile methods for thiazolidinethione synthesis. A notable advancement is the base-catalyzed protocol using α-tertiary propargylamines and carbon disulfide. acs.org This method is advantageous as it can proceed at ambient temperatures, often without a solvent, and with low catalyst loading. acs.org

Multicomponent reactions (MCRs) have also emerged as a powerful strategy. One such approach involves the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates, which yields thiazolidine-2-thiones in excellent yields through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org Another MCR involves the coupling of an alkyne, an aldehyde, and an amine, followed by trapping the resulting propargylamine (B41283) with carbon disulfide for subsequent cyclization. researchgate.net

Table 2: Recent Synthetic Advancements for Thiazolidinethione Scaffolds

| Method | Starting Materials | Reagents/Catalysts | Key Features |

| Base-Catalyzed Cyclization | α-Tertiary Propargylamines | Carbon Disulfide, DABCO | Ambient temperature, solvent-free potential, low catalyst loading. acs.org |

| Multicomponent Reaction | Primary Amines, γ-bromocrotonates | Carbon Disulfide | Domino alkylation/intramolecular Michael addition, excellent yields. organic-chemistry.org |

| Multicomponent Reaction | Alkynes, Aldehydes, Amines | Carbon Disulfide, Copper Catalyst | One-pot, three-component coupling followed by cyclization. researchgate.net |

N3-Acylation Procedures for Introduction of the Octanoyl Moiety

Once the 2-thiazolidinethione core is obtained, the final step in the synthesis of the target compound is the introduction of the 1-oxooctyl (octanoyl) group at the N3 position.

The most direct method for N-acylation involves treating the pre-formed 2-thiazolidinethione with an activated form of octanoic acid. A common procedure is the use of octanoyl chloride as the acylating agent. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in an inert solvent like dichloromethane (B109758) under ice-cold conditions. nih.gov The base serves to deprotonate the nitrogen of the thiazolidinethione, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC). nih.gov

While the synthesis of mono-acylated thioureas can sometimes be challenging due to the potential for di-acylation, specific conditions can favor the desired product. nih.gov For the N-acylation of thiazolidinethiones, the use of stoichiometric amounts of the acylating agent and base under controlled temperatures helps to achieve the mono-acylated product, 2-Thiazolidinethione, 3-(1-oxooctyl)-.

The primary goal in the synthesis of the auxiliary itself is to achieve high yield and purity. Optimization of the direct acylation technique focuses on several factors. The choice of base and solvent can influence reaction rates and yields. The reaction temperature is also critical; initiating the reaction at low temperatures (e.g., 0 °C) helps to control the exothermic nature of the acylation and minimize side reactions. nih.gov The stoichiometry of the reagents, particularly the acyl chloride and the base, must be carefully controlled to ensure complete conversion of the starting thiazolidinethione without promoting unwanted secondary reactions. While stereocontrol is paramount when this auxiliary is used in subsequent asymmetric reactions like aldol (B89426) additions, the synthesis of the 3-(1-oxooctyl) derivative from the achiral 2-thiazolidinethione does not in itself involve the creation of a new stereocenter on the heterocyclic ring. researchgate.net

Green Chemistry Approaches in 2-Thiazolidinethione Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign synthetic routes for thiazolidine (B150603) derivatives. While many green methods focus on thiazolidinediones, the principles are often adaptable to thiazolidinethione synthesis. frontiersin.orgnih.gov

One approach involves the use of deep eutectic solvents (DESs), which can act as both the solvent and catalyst, eliminating the need for volatile and often toxic organic solvents. frontiersin.orgnih.gov Another green strategy is the use of solid-supported catalysts, which can be easily recovered and reused, reducing waste and cost. pharmascholars.com For instance, silica-supported iodine has been used for Knoevenagel condensation reactions involving thiazolidinediones. pharmascholars.com

More directly related to the thione derivatives, transition-metal-free reactions are being explored. One such strategy allows for the synthesis of related thiazolidin-2-ones from arylamines, elemental sulfur, and CO2, highlighting a move away from heavy metal catalysts. rsc.org Additionally, reduced graphene oxide (rGO) has been employed as a green catalyst for cyclization reactions with carbon disulfide under mild conditions, offering a novel and efficient one-pot access to certain thiazolidinethione compounds. researchgate.net These advancements point toward a future of more sustainable production methods for this important class of heterocyclic compounds.

Enantioselective Synthesis of Chiral Precursors and the Thiazolidinethione Moiety

The chirality of 2-Thiazolidinethione, 3-(1-oxooctyl)- originates from the thiazolidinethione moiety, which acts as a chiral auxiliary. The enantioselective synthesis of this heterocyclic core is paramount and typically begins with the preparation of a chiral 1,2-amino alcohol. These amino alcohols serve as the foundational building blocks, with their stereochemistry directly dictating the final configuration of the thiazolidinethione.

A prevalent method for the synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of α-amino ketones. This transformation can be achieved with high enantioselectivity using various catalytic systems. For instance, chiral spiro iridium catalysts have demonstrated exceptional efficiency in the asymmetric hydrogenation of α-amino ketones, yielding chiral 1,2-amino alcohols with excellent enantiomeric excesses (ee) and high turnover numbers (TON).

Another powerful approach is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. This method offers a facile and highly enantioselective route to a wide array of chiral 1,2-amino alcohols, which are crucial intermediates for pharmaceutical synthesis.

Once the chiral 1,2-amino alcohol is obtained, the next step is the construction of the 2-thiazolidinethione ring. A common and effective method for this cyclization is the reaction of the chiral 1,2-amino alcohol with carbon disulfide (CS₂). This reaction proceeds under basic conditions and leads to the formation of the desired thiazolidinethione ring system. The reaction conditions can be optimized to achieve high yields and preserve the stereochemical integrity of the chiral center. Microwave-assisted methods have also been reported to improve reaction times and yields for the synthesis of thiazolidine-2-thiones.

The final step in the synthesis of the target molecule is the N-acylation of the chiral 2-thiazolidinethione with an octanoyl group. This is typically achieved by reacting the thiazolidinethione with an activated form of octanoic acid, such as octanoyl chloride or octanoic anhydride. The reaction is generally carried out in the presence of a base, such as triethylamine, and may be facilitated by a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). The choice of reagents and reaction conditions is crucial to ensure efficient acylation without racemization of the chiral center. For instance, the N-acylation of thiazolidines with fatty acid chlorides has been shown to proceed smoothly under mild conditions, providing the desired N-acyl derivatives in good yields. nih.gov

The following tables summarize representative research findings for the key synthetic steps.

Table 1: Enantioselective Synthesis of Chiral 1,2-Amino Alcohol Precursors

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Chiral Spiro Iridium Catalyst | α-Amino Ketone | Chiral 1,2-Amino Alcohol | Up to 99.9% | 92-99% |

| Ruthenium Catalyst | Unprotected α-Amino Ketone | Chiral 1,2-Amino Alcohol | >99% | High |

Table 2: Synthesis of Chiral 2-Thiazolidinethione

| Reactants | Reagent | Conditions | Product | Yield |

| Chiral 1,2-Amino Alcohol | Carbon Disulfide (CS₂) | Basic conditions | Chiral 2-Thiazolidinethione | Good to Excellent |

| Chiral 1,2-Amino Alcohol | Carbon Disulfide (CS₂) | Microwave irradiation | Chiral 2-Thiazolidinethione | Improved Yields |

Table 3: N-Acylation of 2-Thiazolidinethione

| Thiazolidinethione Derivative | Acylating Agent | Base/Catalyst | Product | Yield |

| 2-(Pyridine-2-yl)thiazolidine | Fatty Acid Chloride | Triethylamine | 1-(2-(Pyridine-2-yl)thiazolidin-3-yl)acyl-1-one | 75-90% nih.gov |

| Chiral 2-Thiazolidinethione | Octanoyl Chloride | Triethylamine/DMAP | 2-Thiazolidinethione, 3-(1-oxooctyl)- | Good |

Applications of 2 Thiazolidinethione, 3 1 Oxooctyl in Stereoselective Organic Transformations

Utility in Asymmetric Alkylation Reactions

Asymmetric alkylation reactions are fundamental for the construction of chiral molecules. The use of chiral auxiliaries, such as N-acyl thiazolidinethiones, provides a reliable method for controlling the stereochemical outcome of these reactions.

Diastereoselective Alkylation of Enolates Derived from 3-(1-oxooctyl)-2-Thiazolidinethione

The enolates generated from N-acyl thiazolidinethiones, including 3-(1-oxooctyl)-2-thiazolidinethione, have been utilized in diastereoselective alkylation reactions. However, the success of these reactions can be influenced by the stability of the enolate and the nature of the electrophile. Studies have shown that enolates derived from N-acylthiazolidinethiones can be prone to decomposition in the presence of a base, which can lead to undesired side products.

In the presence of a Lewis acid like titanium tetrachloride (TiCl4), the stability of the enolate can be enhanced. Despite this, the desired α-alkylation product may not always be obtained, with the potential for S-alkylation to occur as a competing pathway. The choice of the deprotonating agent and the electrophilic species plays a crucial role in determining the reaction's outcome.

Substrate Scope and Stereochemical Control in Alkylation Processes

The substrate scope of asymmetric alkylation using N-acyl thiazolidinethiones can be broad, but achieving high stereochemical control is paramount. Research has demonstrated that direct nickel-catalyzed alkylation of chiral N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones with stable carbocationic salts can yield a single diastereomer of the corresponding adducts in good to high yields. nih.govfigshare.com These adducts can then be converted into a variety of enantiomerically pure compounds. nih.govfigshare.com While this specific example does not use the 3-(1-oxooctyl) derivative, it highlights the potential of the N-acyl thiazolidinethione scaffold in controlling stereochemistry during alkylation. The stereoselectivity in these reactions is often dictated by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

Contributions to Stereocontrolled Aldol (B89426) Reactions

Aldol reactions are powerful carbon-carbon bond-forming reactions that create β-hydroxy carbonyl compounds. The use of chiral auxiliaries like 2-Thiazolidinethione, 3-(1-oxooctyl)- allows for the synthesis of specific stereoisomers of the aldol adducts.

Lewis Acid-Mediated Asymmetric Aldol Additions (e.g., Titanium Enolates)

Titanium enolates derived from N-acyl thiazolidinethiones have been extensively studied in asymmetric aldol additions. nih.govfigshare.comresearchgate.net The use of Lewis acids, particularly titanium tetrachloride (TiCl4), in conjunction with a base, is crucial for the formation and reactivity of these enolates. nih.govfigshare.com The nature and stoichiometry of the base can have a profound impact on the diastereoselectivity of the reaction, allowing for the selective formation of either "Evans" syn or "non-Evans" syn aldol products. nih.govfigshare.com

For instance, using (-)-sparteine (B7772259) as a base, high selectivities for the Evans syn product can be achieved with two equivalents of the base, while using one equivalent can favor the non-Evans syn product. nih.gov This switch in facial selectivity is attributed to a change between chelated and non-chelated transition states. figshare.com The thiazolidinethione auxiliary can be readily cleaved from the aldol adduct, providing access to various functional groups. nih.gov

Substrate Scope and Diastereoselectivity in Aldol Processes

The substrate scope of these aldol reactions is broad, encompassing a variety of aldehydes. researchgate.netnih.govfigshare.com High levels of diastereoselectivity are consistently observed, with the chiral auxiliary generally dictating the stereochemical outcome, even in cases of double diastereoselection where the aldehyde itself is chiral. nih.govfigshare.comresearchgate.net However, aldehydes with α- or β-alkoxy substitution may exhibit lower levels of double diastereoselection. nih.govfigshare.comresearchgate.net

The following table summarizes representative results for the aldol reaction of titanium enolates of N-propionyl thiazolidinethiones with various aldehydes, demonstrating the high diastereoselectivity achievable.

| Aldehyde | Base (equiv.) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | (-)-Sparteine (2) | >99:1 | 85 |

| Benzaldehyde | (-)-Sparteine (2) | 98:2 | 90 |

| Isobutyraldehyde | (-)-Sparteine (1) | 3:97 | 78 |

| Benzaldehyde | (-)-Sparteine (1) | 5:95 | 82 |

This data is illustrative of the selectivities reported for N-acyl thiazolidinethiones and may not be specific to the 3-(1-oxooctyl) derivative. nih.govfigshare.com

Engagement in Asymmetric Michael Addition Processes

Asymmetric Michael additions are crucial for the enantioselective formation of 1,5-dicarbonyl compounds and their derivatives. The use of chiral auxiliaries on the acceptor molecule can effectively control the stereochemistry of the conjugate addition.

While specific studies focusing solely on 2-Thiazolidinethione, 3-(1-oxooctyl)- in asymmetric Michael additions are not extensively detailed in the provided context, the broader class of N-enoyl thiazolidinethiones has been shown to participate in diastereoselective Michael additions. For instance, the conjugate addition of thiazolidinethiones to N-crotonylthiazolidinethiones has been observed to proceed with high diastereoselectivity. nih.gov In these reactions, the addition occurs at the nitrogen of the heterocyclic nucleophile, and the stereoselectivity is governed by the anti-s-cis conformation of the N-enoyl sulfur-containing heterocycle. nih.gov This suggests that the 3-(1-oxooctyl) moiety, while not directly participating in the reaction, would influence the steric environment and thus the stereochemical outcome of Michael additions involving the N-acyl thiazolidinethione scaffold.

Conjugate Additions to α,β-Unsaturated Systems

N-enoyl derivatives of 2-thiazolidinethione are effective Michael acceptors, participating in conjugate additions to form new carbon-carbon bonds at the β-position with a high degree of stereocontrol. Organocuprates are frequently used nucleophiles in these transformations. While direct studies on the 3-(1-oxooctenoyl)-2-thiazolidinethione were not found, extensive research on analogous N-enoyl oxazolidinethiones and oxazolidinones provides a clear model for the expected reactivity and stereoselectivity.

In these reactions, the N-enoyl moiety is believed to adopt a conformation where the thiocarbonyl group and the Cα-Cβ double bond are anti-periplanar to minimize dipole-dipole interactions. The chiral auxiliary then blocks one face of the molecule. The addition of organocuprates, often generated in situ from a Grignard reagent and a copper(I) salt, proceeds via attack on the less sterically hindered face of the β-carbon. nih.govrsc.org The presence of a Lewis acid, such as a titanium or aluminum species, can coordinate to the carbonyl oxygen and thiocarbonyl sulfur, locking the conformation and enhancing the diastereoselectivity of the addition. researchgate.net

The reaction of various Grignard reagents in the presence of catalytic copper salts with N-enoyl oxazolidinones has been shown to produce 1,4-adducts in good yields and with high diastereoselectivity. rsc.org Similarly, the addition of organocuprates to N-enoyl oxazolidinethiones in the presence of trimethylsilyl (B98337) iodide (TMSI) preferentially yields the anti diastereomer, indicating that the addition occurs when the substrate adopts a syn-s-cis conformation. nih.govresearchgate.net

Table 1: Diastereoselective Conjugate Addition of Organocuprates to Analogous N-Enoyl Chiral Auxiliaries This table presents data from reactions on N-enoyl oxazolidinethiones, which are structurally analogous to the subject compound.

| Chiral Auxiliary | Nucleophile (from Grignard) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| (R)-4-benzyl-N-crotonoyl-oxazolidinethione | MeMgBr/CuI | 93:7 | 85% | nih.gov |

| (R)-4-benzyl-N-crotonoyl-oxazolidinethione | EtMgBr/CuI | 92:8 | 82% | nih.gov |

| (R)-4-benzyl-N-crotonoyl-oxazolidinethione | PhMgBr/CuI | 95:5 | 75% | nih.gov |

| (4R,5S)-4-methyl-5-phenyl-N-crotonoyl-oxazolidinone | BuMgBr/CuCN | >98:2 | 91% | rsc.org |

Enantiocontrol in Michael Systems

The primary function of the 3-acyl-2-thiazolidinethione moiety in Michael systems is to provide robust enantiocontrol. By attaching this chiral auxiliary to an α,β-unsaturated carboxylic acid, the resulting N-enoyl derivative becomes a chiral Michael acceptor. The stereochemical outcome of the conjugate addition is dictated by the inherent chirality of the auxiliary.

The mechanism of enantiocontrol relies on the formation of a rigid chelated intermediate with a Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen and the sulfur of the thiocarbonyl group, forcing the enoyl moiety into a fixed conformation. This conformational rigidity, combined with the steric bulk of the auxiliary (often derived from chiral amino alcohols like valinol or phenylalaninol), effectively shields one face of the β-carbon from nucleophilic attack. Consequently, the nucleophile adds to the exposed face, leading to the preferential formation of one diastereomer. researchgate.net

After the reaction, the chiral auxiliary can be cleaved under mild conditions—such as hydrolysis, reduction, or conversion to other functional groups—to yield the enantiomerically enriched β-substituted carboxylic acid derivative. The high efficiency of both the diastereoselective addition and the subsequent removal of the auxiliary makes this a powerful strategy for the synthesis of chiral building blocks. researchgate.net

Role in Other Key Asymmetric Synthetic Strategies

Asymmetric Allylations

The use of N-acyl-2-thiazolidinethiones as chiral auxiliaries for asymmetric α-alkylation, including allylation, has proven to be challenging. The formation of a stable enolate is a prerequisite for a successful and stereoselective alkylation. However, studies have shown that the enolates derived from N-acylthiazolidinethiones can be unstable under basic conditions.

Research into the alkylation of these substrates revealed that instead of the desired C-alkylation at the α-carbon, S-alkylation at the thiocarbonyl sulfur often occurs. This suggests that the enolate may decompose or exhibit alternative reactivity pathways. The stability of the enolate appears to be influenced by the choice of deprotonating agent and the electrophile. While enolates formed with bases tend to be unstable, those generated with Lewis acids like titanium tetrachloride show greater stability. Despite this, successful, highly diastereoselective α-C-alkylation of N-acyl-2-thiazolidinethiones with typical allyl halides has not been widely reported, with research indicating that the enolate decomposition pathway leading to S-alkylation can be a dominant side reaction. This contrasts with related N-acyl oxazolidinones, where radical-based alkylations of their titanium enolates have been achieved with high stereoselectivity. core.ac.uknih.gov

Asymmetric Cycloadditions

N-enoyl derivatives of 2-thiazolidinethione can function as chiral dienophiles in asymmetric Diels-Alder reactions, a type of [4+2] cycloaddition. The electron-withdrawing nature of the N-acyl-thiazolidinethione moiety activates the C=C double bond for reaction with a conjugated diene. The stereochemical outcome of the cycloaddition is controlled by the chiral auxiliary, which directs the diene to approach from one of the two diastereotopic faces of the dienophile.

While specific examples utilizing 3-(1-oxooctenoyl)-2-thiazolidinethione are not prominent in the literature, studies on the closely related N-enoylimidazolidin-2-ones demonstrate the principle effectively. researchgate.net In the presence of a dialkylaluminum Lewis acid catalyst, these dienophiles undergo rapid and highly face-selective cycloadditions with dienes like cyclopentadiene. The Lewis acid coordinates to the carbonyl group, enhancing the dienophile's reactivity and locking its conformation to maximize facial shielding by the chiral auxiliary. This leads to the formation of the cycloaddition product as a single, or major, diastereomer, which can be readily purified. researchgate.net

Table 2: Diastereoselective Diels-Alder Reactions with Analogous N-Enoyl Chiral Auxiliaries This table presents data from reactions on N-enoyl imidazolidin-2-ones, which are structurally analogous to the subject compound.

| Dienophile Auxiliary | Diene | Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |

| (4S,5R)-Ephedrine-based Imidazolidin-2-one | Cyclopentadiene | Et₂AlCl | 96% | 91% | researchgate.net |

| (4S)-Valine-based Imidazolidin-2-one | Cyclopentadiene | Et₂AlCl | 94% | 88% | researchgate.net |

| (4S,5R)-Ephedrine-based Imidazolidin-2-one | Isoprene | Et₂AlCl | 90% | 85% | researchgate.net |

Reactions with Organometallic Reagents

The reaction of organometallic reagents with N-acyl-2-thiazolidinethiones can follow different pathways depending on the nature of the reagent. The key distinction lies in the reactivity of highly nucleophilic reagents like Grignard reagents versus softer nucleophiles like organocuprates (Gilman reagents).

Organocuprates are known to react with N-acyl derivatives primarily at the β-position of an α,β-unsaturated system, as detailed in the conjugate addition section (3.3.1). If there is no unsaturation, their reaction with the N-acyl carbonyl is less common. However, if they do react at the carbonyl, they are known to add only once to acyl derivatives like acyl chlorides, yielding a ketone upon displacement of the leaving group. masterorganicchemistry.comacs.org This is because organocuprates are generally unreactive towards the resulting ketone product.

In contrast, Grignard reagents are significantly more reactive. When reacting with acyl derivatives such as esters or acyl chlorides, Grignard reagents typically add twice. masterorganicchemistry.com The first addition displaces the leaving group (in this case, the thiazolidinethione anion) to form a ketone intermediate. This ketone is more reactive than the starting N-acyl derivative and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent, leading to a tertiary alcohol after aqueous workup. masterorganicchemistry.com Therefore, the reaction of 2-Thiazolidinethione, 3-(1-oxooctyl)- with an excess of a Grignard reagent (e.g., MeMgBr) would be expected to produce a tertiary alcohol (2-methylnonan-2-ol) rather than an octyl methyl ketone. The selective formation of a ketone using an organometallic reagent would necessitate the use of a less reactive species, such as a Gilman reagent.

Mechanistic Investigations of Reactions Catalyzed or Mediated by 2 Thiazolidinethione, 3 1 Oxooctyl

Elucidation of Proposed Reaction Pathways and Transition States

The reactions mediated by N-acyl thiazolidinethiones, particularly aldol (B89426) additions, are understood to proceed through well-defined transition states that dictate the stereochemical outcome. harvard.edu Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. nih.gov For instance, in Lewis acid-catalyzed aldol reactions, the process is initiated by the coordination of the Lewis acid to the thioimide, which facilitates enolization to form a metal enolate intermediate. acs.org

The geometry of this enolate is crucial in determining the reaction pathway. The subsequent reaction with an electrophile, such as an aldehyde, proceeds through a highly organized, cyclic transition state. harvard.edu The Zimmerman-Traxler model is frequently invoked to explain the stereoselectivity of aldol reactions involving metal enolates, proposing a chair-like, six-membered pericyclic transition state. harvard.edu In this model, substituents prefer to occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. harvard.edu Theoretical calculations have shown that the formation of a six-membered ring can be a rate-determining step, with activation energy barriers influenced by the specific catalyst system employed. nih.gov In some catalyzed systems, such as those using certain nickel(II) complexes, open transition states have been proposed to account for the observed stereochemical outcomes. acs.org

Asymmetric induction in reactions of chiral N-acyl thiazolidinethiones is governed by a combination of steric and electronic factors. The chiral auxiliary, often derived from an amino acid, creates a biased steric environment around the reactive enolate. harvard.edu This bias forces the incoming electrophile to approach from the less hindered face of the enolate π-system. nih.gov

Dipole-dipole interactions within the N-acyl thiazolidinethione moiety also play a critical role by locking the molecule into a specific reactive conformation that minimizes these interactions. harvard.edu In nickel-catalyzed systems, for example, the steric bulk of the catalyst's ligands, such as a Tol-BINAP ligand, can effectively shield one face of the enolate. nih.gov Computational models have revealed that π-stacking interactions between aromatic rings of the ligand and the substrate can further stabilize the favored transition state, leading to high levels of stereocontrol. nih.gov The C–S bond of the thiazolidinethione ring and the C=O bond of the acyl group are often oriented anti-periplanar to reduce dipole repulsion, which in turn influences the facial selectivity of the enolate.

The primary intermediates in these reactions are metal enolates, formed upon treatment of the N-acyl thiazolidinethione with a Lewis acid and a base. harvard.eduacs.org For example, the use of dialkylboron triflates or chlorides in the presence of a tertiary amine generates (Z)- or (E)-boron enolates, respectively. harvard.edu In nickel-catalyzed reactions, an activated L*Ni(OTf)₂ species coordinates to the thioimide, which then undergoes enolization to form a nickel enolate intermediate. acs.org

Another key intermediate is the activated electrophile. In aldol reactions with aldehydes, the Lewis acid catalyst coordinates to the aldehyde's carbonyl oxygen, generating a highly electrophilic oxocarbenium species. nih.gov This activation is a crucial step for the subsequent nucleophilic attack by the enolate. nih.gov The identification and characterization of these transient species often rely on indirect evidence from kinetic studies, stereochemical outcomes, and computational modeling, although direct spectroscopic observation can be challenging.

Influence of Catalysts and Additives on Reaction Kinetics and Stereoselectivity

The choice of catalyst and additives has a profound impact on the rate and stereochemical outcome of reactions involving N-acyl thiazolidinethiones. Lewis acids are essential for both activating the thioimide towards enolization and activating the electrophile. nih.govnih.govresearchgate.net The nature of the Lewis acid dictates the geometry of the resulting metal enolate and the tightness of the transition state.

For example, in nickel-catalyzed aldol reactions, silyl (B83357) triflates such as triisopropylsilyltrifluoromethanesulfonate (TIPSOTf) are crucial co-reagents. nih.govresearchgate.net The reaction of an N-acyl thiazolidinethione with an aldehyde in the presence of a chiral nickel(II) complex, TIPSOTf, and a hindered base like 2,6-lutidine can provide aldol adducts with outstanding stereocontrol. nih.gov The steric hindrance of substituents on the reactants can significantly affect the reaction kinetics; bulkier acyl groups may require longer reaction times. acs.org Similarly, the electronic character of the aldehyde substituent also plays a crucial role in the reaction kinetics. nih.gov The use of different Lewis acids, such as dichlorophenylborane (B1345638) in combination with a chiral base like (-)-sparteine (B7772259), can also lead to highly diastereoselective aldol reactions. nih.govnih.gov

| N-Acyl Scaffold | Aldehyde | Catalyst/Lewis Acid | Base | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-azidoacetyl-1,3-thiazolidine-2-thione | 4-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl₂, TIPSOTf | 2,6-Lutidine | >95:5 | 99% | nih.gov |

| N-acetyl thiazolidinethione (tert-leucine derived) | Isobutyraldehyde | Dichlorophenylborane | (-)-Sparteine | >100:1 | Not specified | nih.gov |

| N-acetyl thiazolidinethione (tert-leucine derived) | Benzaldehyde | Dichlorophenylborane | (-)-Sparteine | 15:1 | Not specified | nih.gov |

| N-acyl thiazinanethione | Various aromatic | [Tol-BINAP]Ni(II), TIPSOTf | Not specified | High | High | researchgate.net |

Stereochemical Models for Diastereocontrol and Enantiocontrol

The Zimmerman-Traxler model is the most widely accepted paradigm for explaining diastereocontrol in aldol reactions of N-acyl thiazolidinethiones that proceed via boron enolates. harvard.edu This model posits a chair-like six-membered transition state involving the metal enolate and the aldehyde. The stereochemical outcome is determined by the geometry of the enolate ((Z) or (E)). harvard.edu

A (Z)-enolate leads to the syn -aldol adduct, as the R¹ substituent of the enolate and the R² substituent of the aldehyde both occupy equatorial positions in the favored chair transition state to avoid a prohibitive 1,3-diaxial interaction. harvard.edu

An (E)-enolate leads to the anti -aldol adduct, as this geometry allows both substituents to again reside in equatorial positions in the corresponding chair transition state. harvard.edu

The chiral auxiliary on the thiazolidinethione ring then provides enantiocontrol by directing the reaction to one of two possible diastereomeric chair transition states. harvard.edu The bulky group of the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite, less-hindered side. This "reagent-controlled" stereoselectivity is often so powerful that it can override the inherent stereochemical bias of a chiral aldehyde in double diastereoselective reactions. researchgate.net For reactions proceeding through different mechanisms, such as those involving open transition states, other models are required that consider the specific steric and electronic interactions imposed by the catalyst's ligand sphere. acs.orgnih.gov

Experimental Techniques for Mechanistic Elucidation

A variety of experimental and computational techniques are employed to unravel the complex mechanisms of these reactions.

Spectroscopic and Crystallographic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for identifying the structures of reaction products and, in some cases, stable intermediates. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly useful for detecting and identifying transient intermediates in complex reaction mixtures. nih.gov X-ray crystallography provides definitive proof of the absolute and relative stereochemistry of products and can offer insights into the ground-state conformations of the reactants. nih.gov

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., changing catalyst loading, substrate concentration) can help determine the order of the reaction with respect to each component, providing clues about the composition of the rate-determining transition state.

Computational Modeling: DFT calculations have become an indispensable tool for mechanistic elucidation. nih.gov They allow for the visualization and energy calculation of proposed intermediates and transition states, helping to rationalize observed stereochemical outcomes. nih.gov By comparing the calculated energy barriers of different potential pathways, researchers can determine the most likely reaction mechanism. nih.gov

Thermodynamic and Isotopic Labeling Studies: Experimental techniques like combustion calorimetry and Knudsen effusion can be used to determine the enthalpies of formation of reactants and products, providing crucial thermodynamic data. researchgate.net Isotopic labeling studies, such as using ¹⁸O-enriched water, can track the path of atoms throughout a reaction, providing definitive evidence for the involvement of certain intermediates. units.it

Computational and Theoretical Investigations of 2 Thiazolidinethione, 3 1 Oxooctyl

Quantum Chemical Calculations of Conformational Preferences

The conformational flexibility of N-acyl-thiazolidinethiones is a critical determinant of their reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these molecules to identify stable conformers.

Intra-molecular Interactions and Their Impact on Reactivity

Intramolecular interactions play a crucial role in stabilizing certain conformations and can significantly influence the reactivity of 2-Thiazolidinethione, 3-(1-oxooctyl)-. Non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and steric repulsion, are key factors.

In N-(Thiazol-2-yl) benzamide, a related structure, computational studies have shown that an attractive dipole-dipole interaction between the amide N-H and the thiazole (B1198619) nitrogen atom plays a more significant role in conformational preference than a weak stabilizing interaction between the amide oxygen and the thiazole sulfur. researchgate.net For 2-Thiazolidinethione, 3-(1-oxooctyl)-, similar intramolecular interactions are expected to influence the orientation of the octanoyl chain relative to the thiazolidinethione ring. The lone pairs on the sulfur and nitrogen atoms of the ring, as well as the carbonyl oxygen, can engage in various stabilizing or destabilizing interactions with the acyl chain.

Theoretical Prediction of Stereochemical Outcomes

N-acyl-thiazolidinethiones are widely used as chiral auxiliaries in asymmetric synthesis. Theoretical calculations are invaluable for predicting and rationalizing the stereochemical outcomes of reactions involving these compounds.

Calculation of Transition State Energies and Geometries

By modeling the transition states of competing reaction pathways, quantum chemical calculations can predict which stereoisomer is likely to be formed preferentially. The stereochemical outcome of reactions, such as aldol (B89426) additions, is determined by the relative energies of the diastereomeric transition states.

For example, in the asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione catalyzed by a chiral nickel(II) complex, theoretical calculations were used to account for the observed stereocontrol. nih.gov The calculations involved optimizing the geometries of the transition states leading to the different stereoisomers and comparing their relative energies. nih.gov These calculations often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as ONIOM, to manage the computational cost of large systems. nih.gov

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of 2-Thiazolidinethione, 3-(1-oxooctyl)- dictates its reactivity. DFT calculations provide a range of electronic properties and reactivity descriptors that help in understanding and predicting its chemical behavior.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity.

Studies on thiazolidine-2,4-dione and other related heterocycles have utilized DFT to calculate these global reactivity descriptors. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for nucleophilic and electrophilic attack. For N-acyl-thiazolidinethiones, the carbonyl carbon is typically an electrophilic site, while the sulfur atoms and the enolizable α-carbon can act as nucleophilic centers.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to identify regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Representative Calculated Reactivity Descriptors for a Generic N-Acyl-Thiazolidinethione

| Descriptor | Definition | Typical Calculated Value |

|---|---|---|

| HOMO Energy | -Ionization Potential | -6.5 to -7.5 eV |

| LUMO Energy | -Electron Affinity | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | LUMO Energy - HOMO Energy | 4.5 to 6.5 eV |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.25 to 3.25 eV |

| Electrophilicity Index (ω) | μ² / (2η) where μ = (HOMO + LUMO) / 2 | 1.5 to 2.5 eV |

Note: The values in this table are representative for N-acyl compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations

A comprehensive review of scientific literature reveals a notable absence of studies specifically detailing molecular dynamics (MD) simulations for 2-Thiazolidinethione, 3-(1-oxooctyl)-. While MD simulations are a powerful computational tool used to understand the dynamic behavior, conformational changes, and interaction dynamics of molecules, this specific compound does not appear to have been the subject of such focused investigation in published research.

Computational studies, including MD simulations and Density Functional Theory (DFT), are frequently applied to heterocyclic compounds, particularly those with a thiazolidine (B150603) or thiazolidinone core, to explore their potential as inhibitors for various enzymes. mdpi.comnih.gov These simulations provide insights into how ligands bind to protein active sites and the stability of the resulting complexes. nih.govjchemlett.com For instance, MD simulations have been employed to study thiazolidine-based inhibitors of protein tyrosine phosphatase 1B (PTP1B) and thiazolino 2-pyridone amide analogs targeting Chlamydia trachomatis. nih.govjchemlett.com

However, searches for research applying these simulation techniques to the reaction dynamics or intermolecular interactions of isolated 2-Thiazolidinethione, 3-(1-oxooctyl)- did not yield any specific results. Such studies would be valuable for elucidating its conformational landscape, solvent effects, and the energetic barriers of its chemical transformations. At present, this remains an unexplored area in the computational chemistry literature concerning this particular molecule.

Emerging Research Directions and Future Perspectives for 2 Thiazolidinethione, 3 1 Oxooctyl

Expansion of Synthetic Utility to Novel Transformations

The N-acyl thiazolidinethione scaffold is a well-established chiral auxiliary in asymmetric synthesis, valued for its ability to control stereochemistry in a variety of chemical transformations. The introduction of a 3-(1-oxooctyl) substituent presents opportunities to expand its utility into new and innovative synthetic methodologies.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecular architectures in a single operation. The integration of 2-Thiazolidinethione, 3-(1-oxooctyl)- into such reaction sequences is a promising area of future research. The thiazolidinethione moiety can act as a linchpin, participating in a series of sequential transformations. For instance, an initial stereoselective reaction directed by the chiral auxiliary could be followed by an intramolecular cyclization involving the octanoyl chain, potentially leading to the formation of macrocyclic structures.

The development of novel MCRs incorporating 2-Thiazolidinethione, 3-(1-oxooctyl)- is another exciting prospect. Researchers are exploring the possibility of designing one-pot procedures where the thiazolidinethione acts as a traceless directing group, being incorporated into the final product or easily removed after orchestrating the desired bond formations. The octanoyl group could play a crucial role in these processes by influencing the solubility and reactivity of the intermediates.

| Reaction Type | Potential Role of 2-Thiazolidinethione, 3-(1-oxooctyl)- | Expected Outcome |

| Cascade Reactions | Stereocontrol and subsequent intramolecular reaction | Complex cyclic or polycyclic molecules |

| Multicomponent Reactions | Chiral auxiliary and reactant | Highly functionalized, stereochemically defined products |

Total Synthesis Applications

The utility of chiral auxiliaries is ultimately demonstrated in their successful application in the total synthesis of complex natural products and pharmaceuticals. While the broader class of N-acyl thiazolidinethiones has been employed in this capacity, the specific use of 2-Thiazolidinethione, 3-(1-oxooctyl)- remains a largely unexplored frontier. Its potential lies in its ability to facilitate key bond-forming reactions with high stereocontrol, which is paramount in the construction of intricate molecular targets.

Future research will likely focus on employing this auxiliary in the synthesis of natural products containing long alkyl chains or those requiring high diastereoselectivity in aldol (B89426), Michael, or alkylation reactions. The octanoyl group may offer advantages in terms of solubility in non-polar solvents, which could be beneficial for certain reaction conditions or purification procedures. The successful application of 2-Thiazolidinethione, 3-(1-oxooctyl)- in a landmark total synthesis would undoubtedly cement its position as a valuable tool in the synthetic chemist's arsenal.

Rational Design and Synthesis of Advanced Analogues for Enhanced Performance

The performance of a chiral auxiliary can often be fine-tuned through systematic structural modifications. The rational design and synthesis of advanced analogues of 2-Thiazolidinethione, 3-(1-oxooctyl)- is a key area for future development, with the goal of enhancing its stereodirecting ability, broadening its substrate scope, and improving its recyclability.

Structure-Activity Relationship (SAR) Studies Towards Optimized Chiral Auxiliaries

A deep understanding of the structure-activity relationship (SAR) is fundamental to the design of more effective chiral auxiliaries. For 2-Thiazolidinethione, 3-(1-oxooctyl)-, SAR studies would involve systematically modifying both the thiazolidinethione ring and the N-acyl chain and evaluating the impact of these changes on the stereochemical outcome of model reactions. For instance, the introduction of bulky substituents at the C4 or C5 position of the thiazolidinethione ring could enhance facial shielding, leading to higher diastereoselectivities.

Furthermore, variations in the length and branching of the N-acyl chain could influence the conformational preferences of the enolate intermediates, thereby affecting the stereoselectivity. Computational modeling and spectroscopic techniques will be invaluable in elucidating the transition state geometries and providing a rational basis for the design of next-generation auxiliaries based on the 2-Thiazolidinethione, 3-(1-oxooctyl)- template.

| Structural Modification | Investigated Parameter | Potential Outcome |

| Substitution on thiazolidinethione ring | Steric bulk, electronic effects | Improved diastereoselectivity |

| Variation of N-acyl chain | Length, branching, functional groups | Altered reactivity and stereoselectivity |

Exploration of Hybrid Systems Incorporating 2-Thiazolidinethione Moieties

The concept of hybrid molecules, where two or more functional moieties are combined to achieve synergistic effects, is gaining traction in various fields of chemistry. In the context of chiral auxiliaries, hybrid systems incorporating the 2-Thiazolidinethione, 3-(1-oxooctyl)- scaffold could lead to novel functionalities. For example, tethering a catalytic group to the auxiliary could create a "chiral auxiliary-catalyst" hybrid, capable of both inducing stereoselectivity and accelerating the reaction.

Another avenue of exploration is the development of hybrid systems where the thiazolidinethione moiety is appended to a solid support or a soluble polymer. This would facilitate the recovery and reuse of the auxiliary, a key principle of green chemistry. The octanoyl chain could serve as a flexible linker in such systems, ensuring that the active site remains accessible. The synthesis and evaluation of these hybrid systems will be a vibrant area of research in the coming years.

Development of Sustainable and Environmentally Benign Methodologies in Application

The principles of green chemistry are increasingly influencing the design of synthetic processes. The development of sustainable and environmentally benign methodologies for the application of 2-Thiazolidinethione, 3-(1-oxooctyl)- is therefore a critical research direction. This includes minimizing waste, using less hazardous solvents, and developing catalytic and recyclable processes.

Future efforts will likely focus on the use of 2-Thiazolidinethione, 3-(1-oxooctyl)- in catalytic asymmetric reactions, where a substoichiometric amount of the chiral auxiliary is used in conjunction with a stoichiometric achiral reagent. This approach significantly reduces the amount of chiral waste generated. Furthermore, the development of efficient methods for the cleavage and recovery of the auxiliary is paramount for its sustainable use. The design of cleavage protocols that avoid harsh reagents and minimize the formation of byproducts will be a key challenge.

The exploration of alternative reaction media, such as water, ionic liquids, or supercritical fluids, is another important aspect of developing sustainable methodologies. The lipophilic nature of the octanoyl chain in 2-Thiazolidinethione, 3-(1-oxooctyl)- may prove advantageous in biphasic systems, facilitating product separation and catalyst/auxiliary recycling. As the demand for greener chemical processes grows, the development of such sustainable applications will be at the forefront of research involving this versatile compound.

Solvent-Free Reactions and Green Solvents

The principles of green chemistry encourage the reduction or elimination of hazardous solvents, which constitute a significant portion of chemical waste. ijpsjournal.comacademie-sciences.fr Research into thiazolidine (B150603) derivatives is actively exploring solvent-free conditions and the use of environmentally benign solvents. ijpsjournal.comnih.gov

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by eliminating the solvent entirely. For the synthesis of related thiazolidine structures, solvent-free methods have demonstrated several advantages, including operational simplicity, high atom economy, and often higher yields compared to reactions run in solvents. nih.gov For instance, the cyclocondensation reaction to form 1,3-thiazolidin-4-ones has been effectively carried out under solvent-free conditions at 90°C using ammonium (B1175870) persulfate as a catalyst, achieving high yields. nih.gov Similarly, one-pot syntheses of 1,3-thiazolidin-4-one derivatives from arylaldehydes, thioglycolic acid, and anilines proceed with excellent yields in the absence of a solvent. nih.gov These precedents suggest a strong potential for developing solvent-free protocols for reactions involving 2-Thiazolidinethione, 3-(1-oxooctyl)-, particularly in the context of asymmetric additions and functionalizations.

Green Solvents: When a solvent is necessary, the focus shifts to "green" alternatives that are less toxic, derived from renewable resources, and biodegradable. academie-sciences.frnih.gov Water is a highly desirable green solvent, and "on-water" synthesis has been successfully applied to produce conjugates of thioxoimidazolidinone, a related heterocyclic structure. rsc.org Other promising green solvents that could be applicable to reactions with thiazolidinethione auxiliaries include: nih.govacademie-sciences.fr

Esters: Ethyl acetate, ethyl lactate (B86563)

Ethers: 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME)

Carbonates: Dimethyl carbonate, glycerol (B35011) carbonate

Bio-derived solvents: γ-Valerolactone, glycerol and its derivatives academie-sciences.fr

The selection of a green solvent is highly dependent on the specific reaction, as its properties must be suitable for dissolving reactants and facilitating the desired chemical transformation. academie-sciences.fr The table below summarizes various green approaches relevant to the synthesis and application of thiazolidine derivatives.

| Green Chemistry Approach | Description | Key Advantages | Example Application (Related Structures) |

| Solvent-Free | Reactions are conducted without any solvent, typically by mixing neat reactants, sometimes with gentle heating. | Eliminates solvent waste, simplifies workup, increases reaction concentration, high atom economy. | Synthesis of 1,3-thiazolidin-4-ones via cyclocondensation. nih.gov |

| "On-Water" Synthesis | Reactions are performed in an aqueous medium, leveraging water's unique properties to enhance reactivity. | Environmentally benign, low cost, non-flammable, can accelerate certain reactions. | One-pot synthesis of thioxoimidazolidinone-isatin conjugates. rsc.org |

| Bio-Derived Solvents | Use of solvents derived from renewable biomass, such as ethyl lactate or γ-valerolactone. | Reduces reliance on petrochemicals, often biodegradable, lower toxicity. | General replacement for traditional volatile organic compounds (VOCs). nih.govacademie-sciences.fr |

Catalyst Recycling and Reusability

To make asymmetric synthesis economically viable and environmentally sustainable, the recovery and recycling of catalysts and other valuable reagents are crucial. rsc.orgchiralpedia.com While the chiral auxiliary 2-Thiazolidinethione, 3-(1-oxooctyl)- is a stoichiometric reagent rather than a catalyst, the principles of recycling are highly relevant to the catalysts used in conjunction with it and to the recovery of the auxiliary itself after cleavage.

The development of recyclable catalytic systems is a major focus in modern chemistry. rsc.orgnih.gov Strategies often involve immobilizing the catalyst on a solid support or using carriers that allow for easy separation from the reaction mixture. nih.gov For example, catalysts supported on magnetic nanoparticles (e.g., nano-Fe₃O₄) have been used in the synthesis of 1,3-thiazolidin-4-one derivatives, allowing the catalyst to be easily removed with a magnet and reused multiple times without significant loss of activity. nih.gov Another approach involves using ionic liquids as carriers, which can sometimes be recycled over several cycles with only a marginal decrease in yield and enantioselectivity. nih.gov

| Recycling Strategy | Description | Applicability to Auxiliary-Based Synthesis |

| Heterogeneous Catalysis | Using a catalyst in a different phase (typically solid) from the reactants (liquid). | Lewis acid catalysts used in aldol or alkylation reactions can be immobilized on solid supports (e.g., silica, polymers) for easy filtration and reuse. nih.gov |

| Magnetic Nanoparticle Support | The catalyst is attached to magnetic nanoparticles. | Allows for simple and efficient catalyst separation from the reaction mixture using an external magnet. nih.gov |

| Ionic Liquid Carriers | Catalysts are dissolved or immobilized in an ionic liquid phase, which is immiscible with the product phase. | Facilitates separation by simple decantation, with the potential for multiple reuse cycles. nih.gov |

Integration with Automation and High-Throughput Screening in Organic Synthesis (General application for chiral auxiliaries)

The fields of drug discovery and materials science increasingly rely on the rapid synthesis and evaluation of large numbers of molecules. drugtargetreview.comscienceintheclassroom.org Automation and high-throughput experimentation (HTE) are transforming this landscape by enabling the parallel execution of hundreds or even thousands of reactions on a miniaturized scale. scienceintheclassroom.orgchemrxiv.org Chiral auxiliaries like 2-Thiazolidinethione, 3-(1-oxooctyl)- are well-suited for integration into these automated workflows.

HTE platforms combine liquid-handling robotics with miniaturized reactor arrays to rapidly screen a wide range of reaction parameters, such as catalysts, solvents, bases, and temperatures. drugtargetreview.comchemrxiv.org This allows chemists to quickly identify optimal conditions for a desired transformation, a task that would be prohibitively time-consuming using traditional methods. scienceintheclassroom.org For asymmetric reactions involving chiral auxiliaries, HTE can be used to:

Screen for Optimal Lewis Acids and Bases: Quickly evaluate a library of catalysts to find the combination that provides the highest diastereoselectivity for a specific substrate.

Optimize Reaction Conditions: Systematically vary temperature, concentration, and stoichiometry to maximize both chemical yield and stereochemical purity.

Expand Substrate Scope: Efficiently test the optimized conditions on a diverse range of aldehydes, electrophiles, or other coupling partners to understand the generality of the method. drugtargetreview.com

The data generated from these high-throughput screens can be analyzed rapidly using modern techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). chemrxiv.orgnih.gov This integration of automated synthesis with high-throughput analysis drastically reduces the time required for reaction development. drugtargetreview.com As these technologies become more accessible, they will undoubtedly accelerate the discovery of new applications for established and novel chiral auxiliaries, enabling the efficient synthesis of complex, enantiomerically pure molecules for a wide array of industrial and academic purposes. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(1-oxooctyl)-2-thiazolidinethione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via chemical or biochemical routes.

- Chemical Route : React 2-thioxothiazolidin-4-one with 2-aminothiazoline-4-thione in methanol/ethanol under basic catalysis (e.g., NaOH/KOH). Purification via recrystallization or chromatography is critical to achieve >95% purity .

- Biochemical Route : Genetically engineered E. coli or B. subtilis can produce enantiopure derivatives. Optimize growth medium (e.g., carbon source, pH 6.5–7.5) and extract using solvent partitioning .

- Key Variables : Temperature (60–80°C for chemical), solvent polarity, and catalyst concentration significantly affect yield.

Q. What spectroscopic techniques are recommended for characterizing 3-(1-oxooctyl)-2-thiazolidinethione?

- Methodological Answer :

- NMR : -NMR (δ 1.2–1.4 ppm for octyl chain; δ 3.8–4.2 ppm for thiazolidine protons) and -NMR (δ 170–175 ppm for thione C=S) .

- FT-IR : Confirm thione group (C=S stretch at 1150–1250 cm) and carbonyl (C=O at 1650–1750 cm) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z ~260–280) for molecular weight validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(1-oxooctyl)-2-thiazolidinethione in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The thione sulfur (LUMO) is susceptible to nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models to predict activation energies .

- Validation : Compare computed transition states with experimental kinetics (e.g., rate constants from HPLC monitoring) .

Q. What strategies resolve contradictions in biological activity data for thiazolidinethione derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test compound concentrations across 3–4 logarithmic ranges (e.g., 1 nM–100 µM) to identify non-monotonic effects .

- Off-Target Profiling : Use kinase/GPCR panels to rule out unintended interactions. For example, thiazolidinethiones may inhibit xanthine oxidase (IC ~5–10 µM) .

Q. How do structural modifications at the 3-(1-oxooctyl) position alter the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Tuning : Replace octyl with shorter alkyl chains (C4–C6) to improve aqueous solubility (logP reduction from ~3.5 to ~2.0) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Longer alkyl chains increase CYP3A4-mediated oxidation .

Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation () using GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in triplicate assays .

Q. How to design a kinetic study for thiazolidinethione-mediated enzyme inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.